molecular formula C16H13FN2O2 B12201675 3-Anilino-1-(4-fluorophenyl)pyrrolidine-2,5-dione CAS No. 142014-00-4

3-Anilino-1-(4-fluorophenyl)pyrrolidine-2,5-dione

Cat. No.: B12201675
CAS No.: 142014-00-4
M. Wt: 284.28 g/mol
InChI Key: SSFHGNSQZAUSNX-UHFFFAOYSA-N
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Description

2,5-Pyrrolidinedione, 1-(4-fluorophenyl)-3-(phenylamino)- is a chemical compound with a complex structure that includes a pyrrolidinedione core substituted with a 4-fluorophenyl group and a phenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Pyrrolidinedione, 1-(4-fluorophenyl)-3-(phenylamino)- typically involves the reaction of 2,5-pyrrolidinedione with 4-fluoroaniline and aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste, ensuring that the compound can be produced in large quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

2,5-Pyrrolidinedione, 1-(4-fluorophenyl)-3-(phenylamino)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may produce amines or alcohols. Substitution reactions can yield a wide range of derivatives with different functional groups.

Scientific Research Applications

2,5-Pyrrolidinedione, 1-(4-fluorophenyl)-3-(phenylamino)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-Pyrrolidinedione, 1-(4-fluorophenyl)-3-(phenylamino)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Pyrrolidinedione, 1-(4-fluorophenyl)-3-(phenylamino)-
  • 2,5-Pyrrolidinedione, 1-(4-chlorophenyl)-3-(phenylamino)-
  • 2,5-Pyrrolidinedione, 1-(4-bromophenyl)-3-(phenylamino)-

Uniqueness

Compared to similar compounds, 2,5-Pyrrolidinedione, 1-(4-fluorophenyl)-3-(phenylamino)- is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

142014-00-4

Molecular Formula

C16H13FN2O2

Molecular Weight

284.28 g/mol

IUPAC Name

3-anilino-1-(4-fluorophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C16H13FN2O2/c17-11-6-8-13(9-7-11)19-15(20)10-14(16(19)21)18-12-4-2-1-3-5-12/h1-9,14,18H,10H2

InChI Key

SSFHGNSQZAUSNX-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)NC3=CC=CC=C3

Origin of Product

United States

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